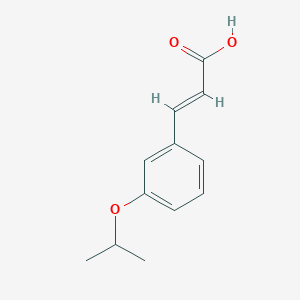
(E)-3-(3-isopropoxyphenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(3-isopropoxyphenyl)acrylic acid is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.241. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-(3-isopropoxyphenyl)acrylic acid, with the CAS number 188545-14-4, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound is characterized by a phenyl ring substituted with an isopropoxy group and a double bond between the carbon atoms adjacent to the carboxylic acid functional group. The compound can be synthesized through various organic reactions involving the appropriate precursors.
Synthetic Route
The synthesis typically involves:
- Alkylation : The introduction of the isopropoxy group onto a phenolic compound.
- Acrylation : The formation of the acrylic acid moiety via reactions such as Michael addition or condensation reactions.
Anti-inflammatory Properties
Recent studies have indicated that this compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases.
Antioxidant Activity
The compound also demonstrates antioxidant properties , which are crucial for combating oxidative stress in cells. In assays measuring DPPH radical scavenging activity, this compound showed significant free radical scavenging capabilities, indicating its potential role as a protective agent against oxidative damage.
Cytotoxic Effects
In various cancer cell lines, this compound has been evaluated for its cytotoxic effects. Studies have reported that it induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of NF-kB Pathway : By blocking this pathway, the compound reduces inflammation and cancer cell proliferation.
- Modulation of Reactive Oxygen Species (ROS) : It enhances cellular antioxidant defenses, thereby reducing oxidative stress.
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
-
Study on Inflammatory Response
- A study investigated the effects of this compound on lipopolysaccharide-induced inflammation in macrophages. Results indicated a reduction in nitric oxide production and inflammatory cytokine release, supporting its anti-inflammatory potential .
- Antioxidant Efficacy
- Cytotoxicity Against Cancer Cells
Comparative Analysis
The table below summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Anti-inflammatory | Antioxidant | Cytotoxicity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Curcumin | Yes | Yes | Moderate |
| Resveratrol | Yes | Yes | Moderate |
Eigenschaften
IUPAC Name |
(E)-3-(3-propan-2-yloxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(2)15-11-5-3-4-10(8-11)6-7-12(13)14/h3-9H,1-2H3,(H,13,14)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODAQSSOKNXUNX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














